3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid
Description
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-chromen-6-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C12H14O4/c13-10(12(14)15)7-8-3-4-11-9(6-8)2-1-5-16-11/h3-4,6,10,13H,1-2,5,7H2,(H,14,15) |
InChI Key |
ZXYMPBQOTRFQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(C(=O)O)O)OC1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation with γ-Butyrolactone Derivatives
A widely cited method involves reacting substituted phenols with γ-butyrolactone derivatives under basic conditions. For example, 3-methylphenol reacts with 2-chloro-γ-butyrolactone in N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. This forms an intermediate alkoxybutyrolactone, which undergoes acid-catalyzed cyclization (e.g., using AlCl₃ or trifluoromethanesulfonic acid) to yield 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives.
Example Protocol
- Alkylation :
- Cyclization :
This method’s regioselectivity depends on the phenol’s substitution pattern. Para-substituted phenols direct cyclization to the 6-position, critical for the target compound.
Introduction of the 2-Hydroxypropanoic Acid Side Chain
The 2-hydroxypropanoic acid group is introduced via hydroxylation or carboxylic acid functionalization .
Hydroxypropanoic Acid Coupling via Nucleophilic Substitution
A two-step approach involves:
- Esterification : The benzopyran carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride).
- Reaction with Hydroxypropanoate Derivatives : The acid chloride reacts with a hydroxypropanoate ester under basic conditions, followed by hydrolysis to yield the free acid.
Example :
Direct Hydroxylation of Propanoyl Derivatives
Alternative routes employ oxidation or enzymatic hydroxylation of a propanoyl side chain pre-attached to the benzopyran core. For instance, microbial enzymes (e.g., Lactobacillus reuteri oxidoreductases) catalyze stereoselective hydroxylation of propanoyl groups, though this method remains experimental for this compound.
Integrated Synthesis Strategies
One-Pot Tandem Cyclization-Functionalization
Recent patents describe tandem reactions where the benzopyran core and hydroxypropanoic acid side chain are synthesized sequentially in a single reactor. For example:
- Cyclization : Phenol + γ-butyrolactone → Benzopyran intermediate.
- Michael Addition : The intermediate reacts with acrylic acid under acidic conditions to form 2-hydroxypropanoic acid via conjugate addition.
Conditions :
Biotechnological and Green Chemistry Approaches
Enzymatic Coupling
Lipases and esterases facilitate ester bond formation between benzopyran alcohols and 3-HP. For example, Candida antarctica lipase B (CAL-B) catalyzes transesterification in non-aqueous media, though yields remain suboptimal (<30%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester .
Example:
Conditions:
Oxidation Reactions
The secondary alcohol (2-hydroxy group) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group to a ketone.
Example:
Key Data:
-
Oxidation efficiency depends on solvent polarity and temperature.
-
Over-oxidation of the benzopyran ring is avoided under controlled conditions.
Condensation with Amines
The carboxylic acid reacts with primary amines to form amides, often mediated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Example:
Applications:
-
Used to synthesize derivatives for biological activity screening.
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form a hydrocarbon derivative.
Example:
Conditions:
Electrophilic Aromatic Substitution
The electron-rich benzopyran ring participates in electrophilic substitutions, such as nitration or halogenation, primarily at the para position relative to the oxygen atom .
Example (Nitration):
Key Notes:
Hydrolysis of Derivatives
Esters or amides of the compound can be hydrolyzed back to the parent acid.
Example (Ester Hydrolysis):
Conditions:
Complexation with Metal Ions
The compound chelates metal ions (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carboxylate groups, forming stable complexes .
Applications:
Scientific Research Applications
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Comparative Insights
Bioactivity and Reactivity Caffeic Acid: The catechol group enables strong antioxidant activity via radical scavenging, a feature absent in the target compound due to its lack of adjacent phenolic hydroxyls . Pyran-2-one Derivative (): The lactone ring and benzoyl group may improve membrane permeability, suggesting divergent pharmacological targets relative to the hydrophilic target compound .
Solubility and Acidity
- The target compound’s carboxylic acid and hydroxyl groups likely confer higher water solubility than the 4-oxo derivative (ether linkage) or the benzoyl-containing pyran-2-one.
- Caffeic acid’s lower molecular weight and conjugated system may enhance solubility in organic solvents compared to the bulkier benzopyran derivatives .
Synthetic Accessibility The pyran-2-one derivative () is synthesized via amine-mediated reactions in i-propanol, a method adaptable for analogs with basic functional groups .
Limitations and Data Gaps
- Limited experimental data (e.g., NMR, HPLC purity) for the target compound necessitate further characterization.
- Biological activity profiles of the compared compounds remain speculative without direct assay results.
Q & A
Q. What are the established synthetic routes for 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid, and how can reaction yields be optimized?
The synthesis of this compound typically involves coupling a substituted benzopyran moiety with a hydroxypropanoic acid derivative. Key steps include:
- Friedel-Crafts alkylation to functionalize the benzopyran core (e.g., using acetyl chloride or AlCl₃ as a catalyst) .
- Ester hydrolysis under basic conditions (e.g., NaOH/ethanol) to yield the free carboxylic acid .
- Purification via recrystallization or column chromatography to isolate the product.
Yield optimization strategies : - Control reaction temperature (e.g., 60–80°C for alkylation) to minimize side reactions.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress with TLC or HPLC .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
A multi-technique approach is essential:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR spectroscopy : Confirm the structure via ¹H and ¹³C NMR. Key signals include:
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular formula (C₁₂H₁₂O₄, exact mass 220.07 g/mol) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Keep in airtight, light-resistant containers at −20°C to prevent degradation .
- Handling : Use gloves (nitrile or neoprene) and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Stability tests : Perform accelerated degradation studies (e.g., exposure to heat, light, or humidity) monitored via HPLC to identify decomposition products .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound, particularly its interaction with enzymatic targets?
Preliminary studies on structurally related benzopyran derivatives suggest:
- Enzyme inhibition : The hydroxypropanoic acid group may chelate metal ions in enzyme active sites (e.g., cyclooxygenase or lipoxygenase), disrupting catalytic activity .
- In vitro assays : Use fluorescence-based assays (e.g., measuring IC₅₀ values) to quantify inhibition of target enzymes. Include positive controls (e.g., indomethacin for COX inhibition) .
- Molecular docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the hydroxy group and conserved residues (e.g., Arg120 in COX-2) .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
Contradictions may arise from:
- Stereochemical variability : Ensure enantiomeric purity via chiral HPLC, as biological activity often depends on the (R)- or (S)-configuration of the hydroxy group .
- Impurity interference : Re-evaluate compound purity using high-resolution mass spectrometry (HRMS) to detect trace by-products .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and incubation times across studies .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and metabolite profiles?
- ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. For this compound, predicted logP ≈ 1.2 suggests moderate solubility .
- Metabolite identification : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation) using Schrödinger’s MetaSite. Likely metabolites include hydroxylated benzopyran derivatives .
- Toxicity screening : Apply QSAR models to predict hepatotoxicity (e.g., using ProTox-II) and prioritize in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
